![molecular formula C26H18FN5O6 B6510946 2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(2-fluorophenyl)acetamide CAS No. 894931-09-0](/img/structure/B6510946.png)
2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(2-fluorophenyl)acetamide
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Description
2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H18FN5O6 and its molecular weight is 515.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 515.12411147 g/mol and the complexity rating of the compound is 905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. Its intricate structure includes a quinazoline core fused with a dioxolo moiety and an oxadiazole substituent, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease processes. The structural features of the compound allow it to modulate the activity of these targets, potentially leading to therapeutic effects such as:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by interfering with key signaling pathways.
- Antimicrobial Effects : The oxadiazole moiety is known for its antibacterial and antifungal properties.
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the structure of oxadiazole derivatives can significantly influence their biological activity. For instance, variations in substituents on the phenyl rings or alterations in the dioxolo and quinazoline components can enhance or diminish their efficacy against specific targets.
Case Studies
- Anticancer Activity : A study evaluated several derivatives of oxadiazoles for their anticancer properties. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Activity : Another investigation focused on the antimicrobial potential of oxadiazole derivatives. The study found that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development as antimicrobial agents .
- Antioxidant Properties : A comparative analysis was conducted on various oxadiazole compounds using the DPPH assay to assess their antioxidant capacity. The compound demonstrated significant scavenging activity, suggesting its potential as an antioxidant agent .
Data Table: Biological Activities
Properties
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN5O6/c27-17-8-4-5-9-18(17)28-22(33)12-31-19-11-21-20(36-14-37-21)10-16(19)25(34)32(26(31)35)13-23-29-24(30-38-23)15-6-2-1-3-7-15/h1-11H,12-14H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPCLQDPSRSFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4F)CC5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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